Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is a compound that belongs to the class of amino acids and derivatives. It features a pyridine ring substituted with a bromine atom, an amino group, and a hydroxy group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of ethyl 2-amino-3-hydroxypropanoate with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Ethyl 2-amino-3-(2-pyridin-3-yl)-3-oxopropanoate.
Reduction: Ethyl 2-amino-3-(2-pyridin-3-yl)-3-hydroxypropanoate.
Substitution: Ethyl 2-amino-3-(2-azidopyridin-3-yl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-(2-chloropyridin-3-yl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(2-fluoropyridin-3-yl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(2-iodopyridin-3-yl)-3-hydroxypropanoate
Uniqueness
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can undergo specific reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Biological Activity
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate, with the CAS number 2059934-92-6, is a compound of significant interest in medicinal chemistry due to its biological activity. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol. The presence of the bromopyridine moiety is crucial for its biological activity, as it can interact with various biological targets.
Property | Value |
---|---|
CAS Number | 2059934-92-6 |
Molecular Formula | C10H13BrN2O3 |
Molecular Weight | 289.13 g/mol |
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to this compound in targeting antiapoptotic proteins such as Bcl-2. Research indicates that modifications in the structure can enhance binding affinity and cytotoxicity against cancer cell lines, particularly those resistant to standard therapies.
- Mechanism of Action : The compound may function as an antagonist to Bcl-2 proteins, which are known to inhibit apoptosis in cancer cells. By disrupting this inhibition, the compound could promote cell death in malignant cells.
- In Vitro Studies : In vitro assays have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects on Jurkat cells (a model for T-cell leukemia) and non-small cell lung carcinoma cell lines (NCI-H460). These studies suggest that the compound can sensitize resistant cancer cells to conventional treatments like cisplatin .
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the bromopyridine substitution can lead to significant changes in biological activity:
- Bromine Substitution : The presence of the bromine atom at the 2-position of the pyridine ring is essential for optimal interaction with Bcl-2 proteins.
- Amino and Hydroxy Groups : The amino and hydroxy functional groups contribute to the overall polarity and ability to engage in hydrogen bonding with target proteins, enhancing bioactivity.
Study Example
A notable study investigated a series of analogues of this compound, focusing on their binding affinities to Bcl-2 proteins and subsequent cytotoxic effects. The results indicated that specific modifications led to:
- Increased binding affinity (>3-fold) compared to baseline compounds.
- Enhanced cytotoxicity (>13-fold increase) against resistant cancer cell lines.
These findings underscore the importance of structural modifications in developing effective anticancer agents .
Properties
Molecular Formula |
C10H13BrN2O3 |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13BrN2O3/c1-2-16-10(15)7(12)8(14)6-4-3-5-13-9(6)11/h3-5,7-8,14H,2,12H2,1H3 |
InChI Key |
SRDCTOZGCXXXCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=C(N=CC=C1)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.